molecular formula C8H9BrN2 B1449961 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole CAS No. 1565066-74-1

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Cat. No.: B1449961
CAS No.: 1565066-74-1
M. Wt: 213.07 g/mol
InChI Key: DXGCFYIPMUKCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-(pent-4-yn-1-yl)-1H-pyrazole, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.

Scientific Research Applications

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the pent-4-yn-1-yl group can influence the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the pent-4-yn-1-yl group, making it less versatile in certain applications.

    1-(pent-4-yn-1-yl)-1H-pyrazole: Lacks the bromine atom, which can affect its reactivity and binding properties.

    4-chloro-1-(pent-4-yn-1-yl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is unique due to the presence of both the bromine atom and the pent-4-yn-1-yl group

Properties

IUPAC Name

4-bromo-1-pent-4-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-2-3-4-5-11-7-8(9)6-10-11/h1,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGCFYIPMUKCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.